In-Depth Synthesis Pathway: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate via Metallaphotoredox sp³-sp³ Cross-Coupling
In-Depth Synthesis Pathway: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate via Metallaphotoredox sp³-sp³ Cross-Coupling
Executive Summary & Strategic Rationale
The synthesis of highly strained, aliphatic bis-heterocycles such as tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a 2,3'-biazetidine derivative) presents a formidable challenge in modern organic chemistry. Azetidines have emerged as privileged pharmacophores, acting as highly effective piperazine and morpholine isosteres in the development of [1].
Historically, linking two sp³-hybridized azetidine rings required complex, multi-step cyclization sequences from acyclic precursors. Traditional cross-coupling methodologies utilizing organometallic reagents (e.g., Grignard or organozinc species) are fundamentally incompatible with the azetidine ring system due to its high ring strain (~26 kcal/mol), which leads to rapid ring-opening or deleterious β-hydride elimination.
To overcome these limitations, this guide details a state-of-the-art synthetic pathway utilizing the synergistic merger of photoredox and nickel catalysis. Pioneered by [2], this decarboxylative sp³-sp³ cross-coupling allows for the direct linkage of a readily available carboxylic acid and an alkyl halide under exceptionally mild conditions.
Retrosynthetic Disconnection
Our retrosynthetic strategy relies on a convergent, two-step approach. The target molecule is traced back to a orthogonally protected 2,3'-biazetidine intermediate. This intermediate is formed via the direct sp³-sp³ cross-coupling of 1-Boc-azetidine-2-carboxylic acid (acting as the α-amino radical precursor) and 1-Cbz-3-iodoazetidine (acting as the electrophile).
Retrosynthetic disconnection of the 2,3'-biazetidine core via metallaphotoredox catalysis.
Mechanistic Causality: The Dual Catalytic Cycle
The brilliance of this protocol lies in the bypassing of unstable organometallic intermediates.
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Photoredox Cycle: The iridium photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is excited by visible blue light to a highly oxidizing *Ir(III) state. This species oxidizes the cesium carboxylate salt of the azetidine-2-carboxylic acid. Subsequent extrusion of CO₂ generates a transient, highly reactive α-amino azetidinyl radical.
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Nickel Cycle: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the C–I bond of 1-Cbz-3-iodoazetidine to form a Ni(II)-alkyl complex. This complex rapidly intercepts the α-amino radical, forming a high-valent Ni(III)-dialkyl species.
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C-C Bond Formation: Reductive elimination from the Ni(III) center forges the critical C2-C3' bond, releasing the coupled biazetidine and a Ni(I) species. A single-electron transfer (SET) from the reduced Ir(II) photocatalyst to Ni(I) regenerates both ground-state catalysts, closing the self-validating loop.
Synergistic Ir-photoredox and Ni-catalytic cycles for sp³-sp³ cross-coupling.
Quantitative Optimization Data
The success of the metallaphotoredox coupling is highly dependent on the precise orchestration of the dual catalytic cycles. Table 1 summarizes the causal relationship between reaction parameters and product yield.
Table 1: Optimization of the Metallaphotoredox sp³-sp³ Cross-Coupling
| Entry | Deviation from Standard Conditions | Yield (%) | Mechanistic Rationale |
| 1 | None (Standard Conditions) | 84% | Optimal dual-catalytic turnover and radical capture. |
| 2 | Omit Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 0% | Complete failure to generate the α-amino radical. |
| 3 | Omit NiCl₂·glyme or dtbbpy | 0% | Inability to activate the alkyl iodide or form the C-C bond. |
| 4 | Omit Blue LED irradiation | 0% | Ir(III) cannot reach the highly oxidizing excited state. |
| 5 | Omit Freeze-Pump-Thaw Degassing | <5% | Triplet excited state and carbon radicals are rapidly quenched by O₂. |
| 6 | Replace Cs₂CO₃ with K₂HPO₄ | 62% | Reduced base solubility limits the rate of carboxylate formation. |
Step-by-Step Experimental Methodologies
Step 1: Photoredox Cross-Coupling (Synthesis of Protected Intermediate)
This protocol utilizes a self-validating degassing technique to ensure the survival of transient radical species.
Materials:
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1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (1.50 mmol, 1.5 equiv)
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Benzyl 3-iodoazetidine-1-carboxylate (1.00 mmol, 1.0 equiv)
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Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol %)
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NiCl₂·glyme (0.05 mmol, 5 mol %)
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4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol %)
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Cs₂CO₃ (2.00 mmol, 2.0 equiv)
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Anhydrous DMF (10.0 mL)
Procedure:
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Reaction Assembly: Inside a nitrogen-filled glovebox, charge a flame-dried 40 mL borosilicate glass vial equipped with a magnetic stir bar with the Ir-photocatalyst, NiCl₂·glyme, dtbbpy, Cs₂CO₃, and the azetidine-2-carboxylic acid.
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Solvent & Electrophile Addition: Add 10.0 mL of anhydrous DMF, followed immediately by the benzyl 3-iodoazetidine-1-carboxylate. Seal the vial tightly with a PTFE-lined septum cap.
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Degassing (Critical Step): Remove the vial from the glovebox. Connect the vial to a Schlenk line via a needle and perform three rigorous freeze-pump-thaw cycles. Causality note: Oxygen acts as a potent triplet quencher and radical scavenger; failure to degas will result in near-zero conversion.
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Irradiation: Backfill the vial with N₂. Place the vial 2 cm away from a 34 W blue LED lamp (λ = 450 nm). Irradiate with vigorous stirring for 24 hours. Crucial: Utilize a cooling fan to maintain the reaction temperature at ~25 °C to prevent thermal degradation of the sensitive Ni-alkyl intermediates.
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Workup: Quench the reaction by opening the vial to ambient air. Dilute the mixture with EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous LiCl (3 × 20 mL) to quantitatively remove DMF.
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Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield 1-benzyl 1'-tert-butyl 2,3'-biazetidine-1,1'-dicarboxylate as a pale yellow oil.
Step 2: Selective Hydrogenolysis of the Cbz Group
This step relies on the chemoselectivity of heterogeneous palladium catalysis to remove the Cbz group while leaving the Boc group entirely intact.
Materials:
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1-Benzyl 1'-tert-butyl 2,3'-biazetidine-1,1'-dicarboxylate (0.80 mmol, 1.0 equiv)
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Palladium on carbon (10 wt. % loading, 0.08 mmol, 0.1 equiv)
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HPLC-grade Methanol (4.0 mL)
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Hydrogen gas (1 atm)
Procedure:
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Setup: Dissolve the protected biazetidine intermediate in methanol within a 25 mL round-bottom flask containing a stir bar.
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Catalyst Addition: Under a steady, gentle stream of argon, carefully add the Pd/C catalyst. Safety note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.
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Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from an attached balloon. Repeat this evacuation/backfill cycle three times to ensure complete displacement of argon.
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Reaction: Stir the black suspension vigorously at room temperature for 4 hours. Reaction progress can be self-validated via TLC (DCM/MeOH 9:1); the product will stain intensely with ninhydrin (indicating a free secondary amine), whereas the starting material will not.
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Filtration: Once complete, flush the flask with argon. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (20 mL).
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Isolation: Concentrate the filtrate in vacuo to afford the analytically pure target, tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate , as a viscous liquid.
References
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Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation Source: Journal of the American Chemical Society (Broad Institute / NIH) URL: [Link]
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Title: Metallaphotoredox-catalysed sp³–sp³ cross-coupling of carboxylic acids with alkyl halides Source: Nature (MacMillan et al.) URL: [Link]
